N-Formyl Oxcarbazepine

Pharmacopeial compliance Regulatory submission Analytical method validation

N-Formyl Oxcarbazepine (CAS 1346601-76-0) is the official Oxcarbazepine EP Impurity K and USP Related Compound A—a critical reference standard for quantifying process-specific impurities in generic oxcarbazepine APIs and finished products. Given that generic oxcarbazepine formulations show Cmax variability of 15–25%, robust impurity control with this characterized standard is mandatory for ANDA/505(b)(2) submissions, ICH Q3A/B compliance, and routine batch release. Procure this certified material with full analytical data packs (HPLC, MS, NMR) to de-risk regulatory review and ensure patient safety.

Molecular Formula C16H12N2O3
Molecular Weight 280.283
CAS No. 1346601-76-0
Cat. No. B585230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Formyl Oxcarbazepine
CAS1346601-76-0
SynonymsN-Formyl-10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide; 
Molecular FormulaC16H12N2O3
Molecular Weight280.283
Structural Identifiers
SMILESC1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)NC=O
InChIInChI=1S/C16H12N2O3/c19-10-17-16(21)18-13-7-3-1-5-11(13)9-15(20)12-6-2-4-8-14(12)18/h1-8,10H,9H2,(H,17,19,21)
InChIKeyFOEYBWXNDHBTBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Formyl Oxcarbazepine (CAS 1346601-76-0): Identity and Pharmacopeial Designation as a Critical Impurity Reference Standard


N-Formyl Oxcarbazepine (CAS 1346601-76-0), chemically defined as N-Formyl-10-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide (molecular formula: C16H12N2O3, molecular weight: 280.28) [1], is a specified impurity of the antiepileptic drug oxcarbazepine. It is officially designated as Oxcarbazepine EP Impurity K by the European Pharmacopoeia and as Oxcarbazepine USP Related Compound A by the United States Pharmacopeia [2]. Its presence in oxcarbazepine drug substance arises during the bulk synthesis process, and its control is mandated by pharmacopeial monographs [3].

N-Formyl Oxcarbazepine (CAS 1346601-76-0): Why Oxcarbazepine API and Formulation Equivalence Requires Impurity-Specific Control


Oxcarbazepine, a low-solubility antiepileptic drug, demonstrates significant bioequivalence variability between generic formulations, with peak plasma concentration (Cmax) differences of 15-25% observed in 11% of studies [1]. Switches between generic oxcarbazepine products can cause greater plasma concentration changes than generic substitution of the reference listed drug, with one clinical study showing a mean trough level increase from 19.2 mg/L to 23.2 mg/L (a 21% increase) following brand-to-generic substitution [2]. This variability underscores that pharmaceutical equivalence cannot be assumed solely from API identity; comprehensive impurity profiling using characterized reference standards such as N-Formyl Oxcarbazepine is essential to ensure batch-to-batch consistency and compliance with ICH Q3A/B thresholds [3]. The presence of process-specific impurities like N-Formyl Oxcarbazepine directly impacts the quality and safety profile of the final drug product, making its accurate quantification a critical component of regulatory submission and commercial quality control [4].

N-Formyl Oxcarbazepine (CAS 1346601-76-0): Quantitative Evidence for Prioritizing This Specific Reference Standard


N-Formyl Oxcarbazepine: Pharmacopeial Recognition as EP Impurity K and USP Related Compound A

N-Formyl Oxcarbazepine is explicitly designated as a specified impurity in both the European Pharmacopoeia (as Impurity K) and the United States Pharmacopeia (as Related Compound A) monographs for oxcarbazepine [1]. This dual pharmacopeial recognition mandates its identification and quantification in oxcarbazepine drug substance and drug product, establishing it as a required reference standard for regulatory submissions [2].

Pharmacopeial compliance Regulatory submission Analytical method validation

N-Formyl Oxcarbazepine: Verified Formation Pathway in Oxcarbazepine Synthesis

A 2021 study by Velugula et al. identified N-Formyl Oxcarbazepine as a potential impurity formed during the bulk synthesis of oxcarbazepine, alongside N-acetyl Oxcarbazepine, N-carbamoyl Oxcarbazepine, and Oxcarbazepine dimer [1]. The study characterized the compound's formation pathway and provided full synthetic details and spectroscopic characterization (1H NMR, 13C NMR, FTIR, HRMS), confirming its structural identity as a process-related impurity [1].

Process chemistry Impurity profiling Synthesis route

N-Formyl Oxcarbazepine: Validated Analytical Standard for HPLC and LC-MS/MS Methods

N-Formyl Oxcarbazepine is employed as an analytical standard in high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of oxcarbazepine-related impurities . Validated LC-MS/MS methods for simultaneous quantification of oxcarbazepine and its metabolites achieve limits of quantitation (LOQ) as low as 0.05 μg/mL for MHD and demonstrate linearity over 0.05-20 μg/mL ranges [1]. The availability of characterized N-Formyl Oxcarbazepine enables the accurate determination of its retention time, resolution (typically Rs > 2.0 from oxcarbazepine), and quantitation in stability-indicating assays .

Analytical method validation Quality control Stability-indicating assays

N-Formyl Oxcarbazepine: Impact of Impurity Control on Bioequivalence and Generic Substitution Variability

Oxcarbazepine exhibits significant bioequivalence variability among generic formulations, with 11% of studies showing Cmax differences of 15-25% between generics and the reference product [1]. A clinical study of brand-to-generic substitution in 11 patients showed a mean oxcarbazepine trough level increase from 19.2 mg/L to 23.2 mg/L (a 21% increase), with 36.3% of patients developing hyponatremia after the switch [2]. These variations are attributed to differences in formulation and impurity profiles, highlighting the critical need for rigorous impurity control, including the accurate quantification of specified impurities like N-Formyl Oxcarbazepine, to ensure consistent drug product performance and patient safety [3].

Bioequivalence Therapeutic equivalence Generic drug quality

N-Formyl Oxcarbazepine (CAS 1346601-76-0): Primary Application Scenarios for Research and Industrial Procurement


Analytical Method Development and Validation for ANDA Submissions

N-Formyl Oxcarbazepine is utilized as a reference standard for developing and validating HPLC and LC-MS/MS methods to quantify specified impurities in oxcarbazepine drug substance and drug product, as required for Abbreviated New Drug Application (ANDA) submissions. Its defined pharmacopeial status ensures compliance with ICH Q2(R1) validation parameters, including specificity, linearity, accuracy, and precision [1].

Quality Control and Batch Release Testing

Pharmaceutical manufacturers use N-Formyl Oxcarbazepine as a certified reference material in routine quality control laboratories to monitor impurity levels during API production and finished drug product release. The compound's characterization ensures accurate quantitation against established acceptance criteria, preventing batch rejection and ensuring patient safety [2].

Forced Degradation and Stability Studies

N-Formyl Oxcarbazepine serves as a marker for stability-indicating assays during forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) of oxcarbazepine formulations. Its distinct retention time and spectral properties allow for the assessment of formulation stability and the establishment of shelf-life specifications [3].

Bioequivalence Study Support and Generic Formulation Development

In the development of generic oxcarbazepine formulations, N-Formyl Oxcarbazepine is used to profile and control impurity levels, ensuring that the generic product demonstrates pharmaceutical equivalence and bioequivalence to the reference listed drug (RLD). This is particularly critical given the known variability in oxcarbazepine bioequivalence among generics [4].

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